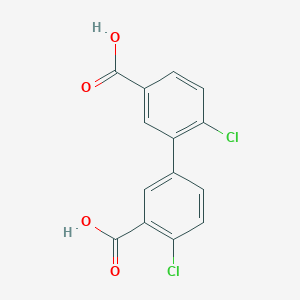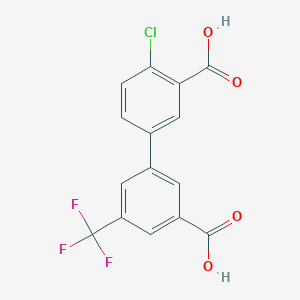![molecular formula C18H17NO4 B6409668 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% CAS No. 1261937-20-5](/img/structure/B6409668.png)
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%, commonly referred to as CPA-95, is a compound that has recently been gaining attention in the scientific research community. CPA-95 is a cyclic amide derivative of benzoic acid, and its structure is comprised of a three-membered ring containing a nitrogen atom, a carbonyl group, and a phenyl ring. CPA-95 has a wide variety of uses in scientific research, and its unique properties make it a valuable tool for scientists.
科学的研究の応用
CPA-95 has a wide variety of applications in scientific research. It has been used in studies of enzyme kinetics, drug metabolism, and the synthesis of other compounds. It has also been used in studies of DNA binding, protein-protein interactions, and the development of new materials. CPA-95 has been used as a catalyst in the synthesis of polymers, and it has also been used as a ligand in the synthesis of metal complexes. CPA-95 has also been used in studies of the structure and function of proteins, and it has been used to study the interactions between proteins and other molecules.
作用機序
The mechanism of action of CPA-95 is not fully understood. However, it is thought to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and Van der Waals forces. CPA-95 is also thought to interact with proteins through covalent bonding, and it is thought to interact with DNA through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPA-95 are not fully understood. However, it is thought to have some effects on the activity of enzymes, as well as on the structure and function of proteins. CPA-95 is also thought to have some effects on the expression of genes, as well as on the metabolism of drugs.
実験室実験の利点と制限
The main advantage of CPA-95 is its low cost and ease of synthesis. Additionally, it has a relatively low toxicity and is relatively stable in aqueous solutions. However, CPA-95 has some limitations. It is not very soluble in organic solvents, and it is not very stable in the presence of strong acids or bases. Additionally, CPA-95 is not very soluble in water, so it is not suitable for use in aqueous solutions.
将来の方向性
There are a number of potential future directions for CPA-95. For example, it could be used to study the structure and function of proteins, as well as to develop new materials. Additionally, it could be used to study the interactions between proteins and other molecules, and it could be used to study the metabolism of drugs. Finally, CPA-95 could be used to synthesize new compounds, and it could be used in the development of new catalysts.
合成法
CPA-95 is synthesized by the reaction of 3-aminobenzoic acid with cyclopropanecarboxylic acid. This reaction is typically performed in aqueous media, at a temperature of approximately 85-90°C. The reaction is catalyzed by an acid such as hydrochloric acid, and the reaction proceeds in an anti-Markovnikov fashion. The resulting product is a mixture of CPA-95 and its isomer, 3-[3-(cyclopropanecarbonyl)phenyl]-5-methoxybenzoic acid, in a ratio of approximately 95:5. The mixture can be separated by column chromatography to obtain pure CPA-95.
特性
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-16-9-13(8-14(10-16)18(21)22)11-3-2-4-12(7-11)17(20)19-15-5-6-15/h2-4,7-10,15H,5-6H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHODBUCROPLFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691747 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-20-5 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)


![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409647.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409651.png)
![5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409684.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid, 95%](/img/structure/B6409689.png)